molecular formula C20H21N3O4 B2668542 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol CAS No. 903455-40-3

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol

Cat. No. B2668542
CAS RN: 903455-40-3
M. Wt: 367.405
InChI Key: AMIINTJGPBEVFA-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as A-674563, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. It was first synthesized by Abbott Laboratories and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Characterization

A study by Rani et al. (2012) focused on the synthesis of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes, which share structural similarities with the compound . These compounds were synthesized in four steps with good yields, starting from 2-chloropyrimidine. The synthesized compounds were characterized for their antioxidant properties using in vitro test systems, showing promising results compared to standard antioxidants. This highlights the potential utility of such compounds in antioxidant applications, which could be extended to the specific compound , given its structural similarities (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

properties

IUPAC Name

2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-4-27-13-6-7-14(16(24)10-13)19-15(11-22-20(21)23-19)12-5-8-17(25-2)18(9-12)26-3/h5-11,24H,4H2,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIINTJGPBEVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC(=C(C=C3)OC)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol

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